An In-depth Technical Guide to Afatinib Impurity C
An In-depth Technical Guide to Afatinib Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Afatinib Impurity C, a notable degradation product of the potent tyrosine kinase inhibitor, Afatinib. This document outlines its chemical structure, formation, and analytical quantification, and includes detailed experimental protocols and data presented for clarity and comparison.
Introduction to Afatinib and its Impurities
Afatinib is an irreversible inhibitor of the ErbB family of tyrosine kinases and is primarily used in the treatment of non-small cell lung cancer (NSCLC). The presence of impurities in the active pharmaceutical ingredient (API) can significantly impact its quality, safety, and efficacy. Regulatory bodies necessitate the identification and control of impurities, making a thorough understanding of their formation and characteristics essential for drug development and manufacturing. Afatinib Impurity C has been identified as a degradation product of Afatinib.
Chemical Structure and Identification of Afatinib Impurity C
Afatinib Impurity C is chemically identified as (R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide. Its molecular and structural details are summarized in the table below.
| Parameter | Value |
| IUPAC Name | (2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3R)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide |
| CAS Number | 945553-91-3 |
| Molecular Formula | C₂₄H₂₅ClFN₅O₃ |
| Molecular Weight | 485.94 g/mol |
Formation and Degradation Pathways
Afatinib Impurity C is known to be formed through the degradation of Afatinib. Forced degradation studies are instrumental in understanding the formation of such impurities under various stress conditions. These studies typically involve exposing the drug substance to heat, light, humidity, acid, base, and oxidative conditions to simulate potential storage and handling scenarios.
While the precise kinetics of Afatinib Impurity C formation are not extensively detailed in publicly available literature, its emergence as a degradation product underscores the importance of controlled storage and formulation strategies to minimize its presence in the final drug product.
The logical workflow for identifying and characterizing degradation products such as Afatinib Impurity C is depicted in the following diagram.
Analytical Methodologies for Quantification
The quantification of Afatinib and its impurities, including Impurity C, is predominantly achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods coupled with UV detection.
Experimental Protocol for Impurity Profiling
The following protocol is a representative method derived from published stability-indicating assays for Afatinib.
Objective: To separate and quantify Afatinib and its related impurities.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC HSS PFP (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% v/v formic acid in Milli-Q water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient program is typically employed to ensure optimal separation. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 10 µL |
Method Validation Parameters: A comprehensive validation of the analytical method should be performed in accordance with ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 96.9% to 101.8% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | 0.02 ppm to 0.05 ppm |
| LOQ | 0.02 ppm to 0.05 ppm |
The following diagram outlines the typical workflow for validating an analytical method for impurity quantification.
Biological Activity and Signaling Pathways
While Afatinib's primary mechanism of action is the irreversible inhibition of the ErbB family of receptors (EGFR, HER2, HER4), the biological activity of its degradation products, including Impurity C, is not as well-characterized. The structural modifications in Impurity C compared to the parent molecule could potentially alter its binding affinity to these receptors or lead to off-target effects.
A study on the degradation products of Afatinib has evaluated the cytotoxic potential of two major degradation products (DP2 and DP3) against the A549 non-small cell lung cancer cell line.[1] The IC₅₀ values are presented in the table below. It is important to note that the direct correspondence of DP2 or DP3 to Afatinib Impurity C is not explicitly stated in the available literature.
| Compound | IC₅₀ (µM) |
| Afatinib | 15.02 ± 1.49 |
| DP2 | 25.00 ± 1.26 |
| DP3 | 32.56 ± 0.11 |
The data suggests that these degradation products retain some level of cytotoxic activity, albeit less potent than the parent drug. Further research is required to elucidate the specific signaling pathways that may be modulated by Afatinib Impurity C and to fully understand its pharmacological and toxicological profile.
The signaling pathway of Afatinib is illustrated below. The potential impact of Impurity C on this pathway remains an area for further investigation.
Conclusion
Afatinib Impurity C is a critical quality attribute to monitor in the manufacturing and storage of Afatinib. This guide has provided a detailed overview of its chemical structure, formation, and analytical control. The use of robust, validated stability-indicating analytical methods is paramount to ensure the quality and safety of the final drug product. Further research into the specific biological activities and potential toxicities of Afatinib Impurity C will contribute to a more comprehensive understanding of its impact and inform the setting of appropriate specification limits.
